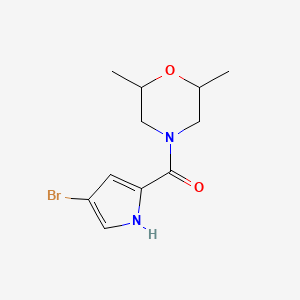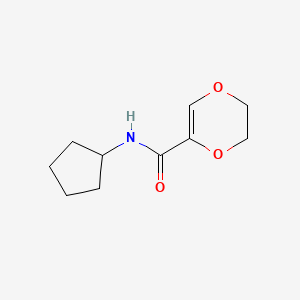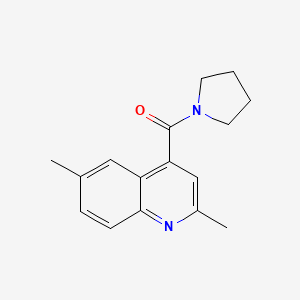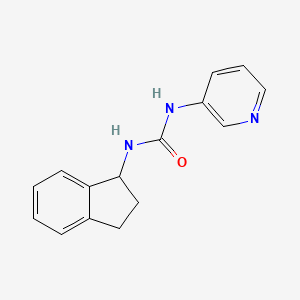![molecular formula C12H18N2O B7466344 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea, also known as SNS-032, is a selective inhibitor of cyclin-dependent kinases (CDKs) that has been studied for its potential use in cancer treatment. CDKs are enzymes that play a crucial role in cell cycle regulation, and their dysregulation has been implicated in the development and progression of cancer. In
作用機序
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea works by selectively inhibiting CDKs, which are enzymes that regulate the cell cycle. Specifically, 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea targets CDK2, CDK7, and CDK9, which are involved in the transcription of genes that are important for cell growth and survival. By inhibiting these CDKs, 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CDKs, 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea can also induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which can prevent their growth and spread.
実験室実験の利点と制限
One advantage of using 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea in lab experiments is its selectivity for CDKs, which can reduce the risk of off-target effects. However, one limitation is that 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea can be toxic to normal cells at high doses, which can make it difficult to use in vivo.
将来の方向性
There are several future directions for research on 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the development of more potent and selective CDK inhibitors based on the structure of 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea. Finally, there is a need for more research on the pharmacokinetics and toxicity of 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea in vivo, in order to better understand its potential for clinical use.
Conclusion
In conclusion, 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea is a selective inhibitor of CDKs that has shown promise as a potential cancer therapy. Its mechanism of action involves inhibiting CDKs that are involved in cell cycle regulation, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to its development as a clinical therapy.
合成法
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea can be synthesized using a multi-step process that involves the reaction of 3-methylbenzylamine with 2-chloro-N-(2-hydroxyethyl)propanamide to form the intermediate 1-[(3-methylphenyl)methyl]-3-(2-hydroxyethyl)urea. This intermediate is then treated with isobutyl chloroformate to yield the final product, 1-[(3-methylphenyl)methyl]-3-propan-2-ylurea.
科学的研究の応用
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)13-8-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBDNDVSPSCUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)

![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)

![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)


![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)